7-Oxooctanoic acid, 2-trimethylsilylethyl ester
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Overview
Description
7-Oxooctanoic acid, 2-trimethylsilylethyl ester is a chemical compound with the molecular formula C13H26O3Si. . This compound is characterized by the presence of a ketone group at the seventh carbon of the octanoic acid chain and a trimethylsilylethyl ester group.
Preparation Methods
The synthesis of 7-oxooctanoic acid, 2-trimethylsilylethyl ester typically involves the esterification of 7-oxooctanoic acid with 2-trimethylsilylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Chemical Reactions Analysis
7-Oxooctanoic acid, 2-trimethylsilylethyl ester can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., sulfuric acid, p-toluenesulfonic acid), and specific temperature and pressure conditions to optimize the reaction yields.
Scientific Research Applications
7-Oxooctanoic acid, 2-trimethylsilylethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound can be used in studies involving fatty acid metabolism and the role of ketone bodies in biological systems.
Medicine: Research into its potential therapeutic applications, such as in the development of drugs targeting metabolic disorders, is ongoing.
Mechanism of Action
The mechanism of action of 7-oxooctanoic acid, 2-trimethylsilylethyl ester involves its interaction with specific molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular metabolism. The ester group can undergo hydrolysis, releasing the active 7-oxooctanoic acid, which can then interact with enzymes involved in fatty acid metabolism .
Comparison with Similar Compounds
7-Oxooctanoic acid, 2-trimethylsilylethyl ester can be compared with other similar compounds such as:
7-Oxooctanoic acid: Lacks the trimethylsilylethyl ester group, making it more reactive in certain chemical reactions.
2-Oxooctanoic acid: Has a ketone group at the second carbon instead of the seventh, leading to different reactivity and applications.
4-Oxohexanoic acid: A shorter chain analog with a ketone group at the fourth carbon, used in different synthetic applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
65690-30-4 |
---|---|
Molecular Formula |
C13H26O3Si |
Molecular Weight |
258.43 g/mol |
IUPAC Name |
2-trimethylsilylethyl 7-oxooctanoate |
InChI |
InChI=1S/C13H26O3Si/c1-12(14)8-6-5-7-9-13(15)16-10-11-17(2,3)4/h5-11H2,1-4H3 |
InChI Key |
YDMVNIMXMAIFLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCCC(=O)OCC[Si](C)(C)C |
Origin of Product |
United States |
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